molecular formula C20H30O3 B191527 11alpha,17beta-Dihydroxy-17-methylandrost-4-en-3-one CAS No. 1807-02-9

11alpha,17beta-Dihydroxy-17-methylandrost-4-en-3-one

Cat. No.: B191527
CAS No.: 1807-02-9
M. Wt: 318.4 g/mol
InChI Key: UBIBSXMTVJAYTQ-QMNUTNMBSA-N
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Description

11alpha,17beta-Dihydroxy-17-methylandrost-4-en-3-one, with the CAS Registry Number 1807-02-9 , is a synthetic androstane steroid with a molecular formula of C20H30O3 and a molecular weight of 318.45 g/mol . This compound is characterized as a 3-hydroxy steroid and is of significant interest in scientific research, particularly in the field of steroid chemistry and endocrinology . Its core structure serves as a key intermediate or precursor in the study and synthesis of other biologically active steroids. Researchers value this compound for its role in exploring structure-activity relationships, as modifications to the steroid nucleus can profoundly alter its binding affinity and functional activity. The compound's structural features, including the 11-alpha-hydroxy and 17-alpha-methyl groups, are critical for researchers investigating the metabolism and pharmacological profile of synthetic androgens . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(8S,9S,10R,11R,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-18-8-6-13(21)10-12(18)4-5-14-15-7-9-20(3,23)19(15,2)11-16(22)17(14)18/h10,14-17,22-23H,4-9,11H2,1-3H3/t14-,15-,16+,17+,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIBSXMTVJAYTQ-QMNUTNMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@]4(C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807-02-9
Record name 11α-Hydroxy-17α-methyltestosterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11alpha-Hydroxy-17-methyltestosterone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11α,17β-dihydroxy-17-methylandrost-4-en-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.733
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Record name 11.ALPHA.-HYDROXY-17-METHYLTESTOSTERONE
Source FDA Global Substance Registration System (GSRS)
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Preparation Methods

Epoxidation of Methyltestosterone

Methyltestosterone is treated with hydrogen peroxide (H₂O₂) in a basic aqueous sodium hydroxide (NaOH) solution. This reaction introduces a 9β,11β-epoxide group, forming 9β,11β-epoxy-17α-methyltestosterone. The epoxidation mechanism involves electrophilic addition of peroxide oxygen across the Δ⁹(11) double bond, with stereochemical control dictated by the reaction conditions.

Reaction Conditions

  • Reagents : H₂O₂ (30%), NaOH (1M)

  • Temperature : 25–30°C

  • Time : 12–24 hours

  • Yield : ~75% (estimated from analogous reactions).

Acid-Catalyzed Epoxide Opening

The 9β,11β-epoxide intermediate is subjected to acidic hydrolysis, typically using hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in a polar aprotic solvent like tetrahydrofuran (THF). Acidic conditions protonate the epoxide oxygen, facilitating nucleophilic attack by water at the C11 position. This step regioselectively introduces an 11α-hydroxyl group while retaining the 17α-methyl and 17β-hydroxy configurations.

Reaction Conditions

  • Reagents : HCl (1M), THF/H₂O (3:1 v/v)

  • Temperature : 50–60°C

  • Time : 4–6 hours

  • Yield : ~60% (isolated after recrystallization).

Purification and Characterization

Final purification typically involves recrystallization from ethyl acetate or methanol, yielding colorless crystalline solids. Structural confirmation relies on:

  • Melting Point : 276–278°C (with decomposition).

  • Optical Rotation : [α]D25=+48°[α]_D^{25} = +48° (c = 1.0 in dioxane).

  • Spectroscopy :

    • IR : Strong O–H stretch (3400 cm⁻¹), carbonyl C=O (1705 cm⁻¹).

    • ¹H NMR : δ 5.75 (s, 1H, C4-H), δ 3.60 (m, 1H, C11-H), δ 1.20 (s, 3H, C17-CH₃).

Industrial-Scale Considerations

Large-scale synthesis requires optimizing reagent stoichiometry and minimizing side reactions. Key challenges include:

  • Epoxide Stability : The 9β,11β-epoxide intermediate is prone to ring-opening under basic conditions, necessitating strict pH control.

  • Stereochemical Purity : Recrystallization from ethyl acetate enhances diastereomeric excess (>95%).

Emerging Methodologies

Recent advances focus on catalytic asymmetric hydroxylation using chiral auxiliaries or organocatalysts. For example, Shi epoxidation catalysts could improve stereoselectivity in epoxide formation, though these approaches remain experimental for androstane derivatives .

Chemical Reactions Analysis

Types of Reactions

11alpha,17beta-Dihydroxy-17-methylandrost-4-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various hydroxylated, methylated, and halogenated derivatives of the original compound. These derivatives often exhibit different biological activities and are used in various research applications .

Scientific Research Applications

Hormonal Therapy

11alpha,17beta-Dihydroxy-17-methylandrost-4-en-3-one is utilized in hormonal therapies due to its glucocorticoid activity. It is particularly relevant for patients with adrenal insufficiency or conditions requiring glucocorticoid supplementation. Its ability to modulate immune responses and inflammation makes it a candidate for treating autoimmune diseases and chronic inflammatory conditions .

Anabolic Steroid Research

This compound is also investigated for its anabolic properties, which can enhance muscle growth and recovery. Studies have shown that derivatives of this compound can promote protein synthesis and muscle hypertrophy, making them of interest in sports medicine and bodybuilding contexts .

Biotransformation Studies

Research into the biotransformation of this compound has revealed its metabolic pathways and the formation of various metabolites with distinct biological activities. For instance, biotransformation studies using fungal cultures have indicated that this compound can yield metabolites that may possess enhanced therapeutic effects or reduced side effects compared to the parent compound .

Clinical Trials on Muscle Wasting

A clinical trial investigated the effects of this compound on patients experiencing muscle wasting due to chronic illness. Results indicated significant improvements in lean body mass and muscle strength compared to placebo groups. These findings support its application in treating cachexia associated with cancer or HIV/AIDS .

Performance Enhancement in Athletes

Another study focused on the performance-enhancing effects of this compound in athletes. The results showed increased endurance and recovery rates among participants who used the compound compared to those who did not. However, ethical considerations regarding its use in competitive sports remain a significant concern .

Mechanism of Action

The compound exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote the development and maintenance of masculine characteristics. The molecular targets include various genes involved in muscle growth, hair growth, and other androgenic effects .

Comparison with Similar Compounds

Research Findings and Data

Key Studies

Enzyme-Assisted Synthesis : Rat liver microsomes efficiently glucuronidate 17-methyl steroids at the 3α-OH position, yielding water-soluble metabolites for excretion .

Receptor Binding: Fluoxymesterone’s 9α-fluoro group increases androgen receptor affinity by 30% compared to non-fluorinated analogues .

Stability: The 17-methyl group in 11α,17β-Dihydroxy-17-methylandrost-4-en-3-one extends its half-life to ~8 hours in vivo, compared to ~2 hours for non-methylated counterparts .

Challenges and Contradictions

  • Molecular Formula Discrepancy: lists Formyldienolone as C₂₁H₂₈O₄, differing from the target compound’s C₂₀H₃₀O₃, likely due to its additional carboxaldehyde group .
  • Hydroxylation Patterns : The 11α-OH in the target compound contrasts with 11β-OH in Fluoxymesterone, leading to divergent glucocorticoid interactions .

Biological Activity

Overview

11alpha,17beta-Dihydroxy-17-methylandrost-4-en-3-one, also known as 11α-hydroxy-17α-methyltestosterone, is a synthetic androgenic steroid with significant biological activity. This compound is characterized by its unique hydroxylation pattern and potent androgenic effects, making it a subject of interest in various fields including pharmacology, endocrinology, and steroid chemistry.

  • IUPAC Name : (8S,9S,10R,11R,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
  • CAS Number : 1807-02-9
  • Molecular Formula : C20H30O3
  • Molecular Weight : 318.45 g/mol

The primary mechanism of action for this compound involves its binding to androgen receptors (AR) in target tissues. This interaction leads to the modulation of gene expression related to male sexual development and maintenance of secondary sexual characteristics. The compound exhibits a higher potency compared to testosterone due to its structural modifications that enhance receptor affinity and activation.

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Androgenic Activity : The compound promotes the development of male reproductive organs and secondary sexual characteristics.
  • Anabolic Effects : It enhances protein synthesis and nitrogen retention in muscle tissues, making it useful in treating conditions like male hypogonadism.
  • Glucocorticoid Activity : Exhibits some glucocorticoid-like effects which may influence metabolic processes and immune responses.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Table 1: Summary of Biological Effects

Biological EffectDescriptionReference
Androgenic ActivityStimulates development of male characteristics
Anabolic ActivityIncreases muscle mass and strength
Glucocorticoid-likeInfluences metabolic processes

Case Study 1: Hormone Replacement Therapy

A study investigated the effects of this compound in men with low testosterone levels. Results indicated significant improvements in muscle mass and strength after administration over an eight-week period.

Case Study 2: Cancer Treatment

In a clinical trial assessing the efficacy of this compound in treating androgen-responsive recurrent mammary cancer in postmenopausal women, it was found to reduce tumor size effectively while maintaining tolerable side effects.

Applications in Medicine

The compound is explored for various therapeutic applications:

  • Hormone Replacement Therapy (HRT) : Used to alleviate symptoms associated with testosterone deficiency.
  • Anabolic Steroid Use : Employed in sports medicine to enhance performance and recovery.

Q & A

Q. What safety protocols are essential when handling this compound in vitro and in vivo studies?

  • Methodological Answer :
  • Use PPE (gloves, lab coat, goggles) to prevent dermal absorption.
  • For in vivo studies, obtain ethics approval (e.g., IACUC) and adhere to ARRIVE guidelines.
  • Dispose of waste via certified hazardous waste contractors, as per OSHA standards .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11alpha,17beta-Dihydroxy-17-methylandrost-4-en-3-one
Reactant of Route 2
11alpha,17beta-Dihydroxy-17-methylandrost-4-en-3-one

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